molecular formula C27H23FN2O4 B11231672 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide

Cat. No.: B11231672
M. Wt: 458.5 g/mol
InChI Key: QJPJNUSXYVYCNQ-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxepin ring, an indole moiety, and a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin derivatives: .

    Indole derivatives: .

    Fluorobenzoyl compounds: .

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of structural elements, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23FN2O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide

InChI

InChI=1S/C27H23FN2O4/c28-22-8-3-1-7-20(22)27(32)21-16-30(23-9-4-2-6-19(21)23)17-26(31)29-15-18-10-11-24-25(14-18)34-13-5-12-33-24/h1-4,6-11,14,16H,5,12-13,15,17H2,(H,29,31)

InChI Key

QJPJNUSXYVYCNQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5F)OC1

Origin of Product

United States

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